molecular formula C17H21N3O B7060852 N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B7060852
M. Wt: 283.37 g/mol
InChI Key: OLPSJBMVRNFVNW-UHFFFAOYSA-N
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Description

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound. It is characterized by its unique structure, which includes a naphthalene ring system fused with a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-13(10-18-20-11)16(21)19-15-8-9-17(2,3)14-7-5-4-6-12(14)15/h4-7,10,15H,8-9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSJBMVRNFVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2CCC(C3=CC=CC=C23)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: Starting with a naphthalene precursor, the 4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-yl group is synthesized through a series of alkylation and reduction reactions.

    Synthesis of the pyrazole ring: The pyrazole ring is formed by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the naphthalene derivative with the pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation/acylation conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetamide
  • N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the naphthalene and pyrazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

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